molecular formula C22H18FN3O2 B11221492 N-(2,5-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine

N-(2,5-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine

Cat. No.: B11221492
M. Wt: 375.4 g/mol
InChI Key: KARBXNRTAMAYQS-UHFFFAOYSA-N
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Description

“N-(2,5-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting with a suitable precursor, such as anthranilic acid, the quinazoline core can be constructed through cyclization reactions.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the quinazoline core or the fluorophenyl group.

    Substitution: The compound may participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, particularly kinases, which play a crucial role in cell signaling pathways.

Medicine

In medicine, compounds like “N-(2,5-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine” might be investigated for their potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory activities.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. For example, if it acts as a kinase inhibitor, it might bind to the ATP-binding site of the enzyme, preventing phosphorylation of downstream targets and thereby modulating cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as an anticancer agent.

    Erlotinib: Another quinazoline-based drug used to treat non-small cell lung cancer.

    Lapatinib: A dual tyrosine kinase inhibitor used in cancer therapy.

Uniqueness

“N-(2,5-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine” is unique due to the presence of both the 2,5-dimethoxyphenyl and 2-fluorophenyl groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C22H18FN3O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2-fluorophenyl)quinazolin-4-amine

InChI

InChI=1S/C22H18FN3O2/c1-27-14-11-12-20(28-2)19(13-14)25-22-16-8-4-6-10-18(16)24-21(26-22)15-7-3-5-9-17(15)23/h3-13H,1-2H3,(H,24,25,26)

InChI Key

KARBXNRTAMAYQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F

Origin of Product

United States

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